molecular formula C21H17N3S B14873485 (E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N'-phenylbenzimidamide

(E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N'-phenylbenzimidamide

Cat. No.: B14873485
M. Wt: 343.4 g/mol
InChI Key: KNFPZMHXUWFWSX-UHFFFAOYSA-N
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Description

(E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N’-phenylbenzimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety linked to a benzimidamide framework, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N’-phenylbenzimidamide typically involves the condensation of benzo[d]thiazole derivatives with appropriate amines under controlled conditions. One common method includes the use of benzo[d]thiazole-2-carboxylic acid, which is first converted to its acid chloride form using thionyl chloride. This intermediate is then reacted with 4-methyl-N’-phenylbenzimidamide in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N’-phenylbenzimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N’-phenylbenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N’-phenylbenzamide
  • (E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N’-phenylbenzylamine

Uniqueness

(E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N’-phenylbenzimidamide stands out due to its unique combination of benzo[d]thiazole and benzimidamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17N3S

Molecular Weight

343.4 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-4-methyl-N-phenylbenzenecarboximidamide

InChI

InChI=1S/C21H17N3S/c1-15-11-13-16(14-12-15)20(22-17-7-3-2-4-8-17)24-21-23-18-9-5-6-10-19(18)25-21/h2-14H,1H3,(H,22,23,24)

InChI Key

KNFPZMHXUWFWSX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\C2=NC3=CC=CC=C3S2)/NC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=NC2=NC3=CC=CC=C3S2)NC4=CC=CC=C4

Origin of Product

United States

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